(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide is a spirocyclic compound characterized by its unique structural features. The spirocyclic scaffold combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide involves multiple steps. One of the primary methods includes the Prins cyclization reaction, which allows the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step. Another approach involves the cyclization of piperidin-4-one with but-3-en-1-ol in sulfuric acid, yielding the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are still under development due to the complexity of the chemical synthesis of spirocyclic structures. The six-step route proposed by researchers using the olefin metathesis reaction on a Grubbs catalyst is complex and expensive to reproduce . Therefore, more efficient and cost-effective methods are being explored.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for nucleophilic substitution and sulfuric acid for cyclization reactions . The reaction conditions often involve moderate to high temperatures and specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic derivatives, which exhibit high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis .
Scientific Research Applications
(Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide involves its interaction with specific molecular targets. One of the primary targets is the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound inhibits the function of this protein, leading to the disruption of bacterial cell wall synthesis and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic derivatives such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane and its fluorinated analogs .
Uniqueness
What sets (Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide apart is its high activity against both antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . Additionally, its unique structural features provide a combination of flexibility and limited degrees of freedom, making it a privileged structure in medicinal chemistry .
Properties
Molecular Formula |
C11H21N3O2 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanimidamide |
InChI |
InChI=1S/C11H21N3O2/c12-10(13-15)9-14-6-4-11(5-7-14)3-1-2-8-16-11/h15H,1-9H2,(H2,12,13) |
InChI Key |
BKDCPJLAVSAYTO-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCOC2(C1)CCN(CC2)C/C(=N/O)/N |
Canonical SMILES |
C1CCOC2(C1)CCN(CC2)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.